Pseudoephedroxane

Description

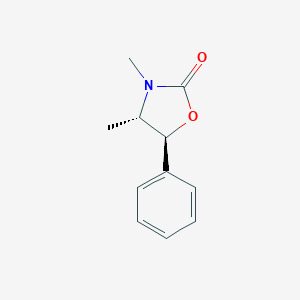

Structure

3D Structure

Properties

IUPAC Name |

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYARIILPGRTQL-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167383 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-47-1 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular & Systemic Pharmacology of Pseudoephedrine: A Technical Guide

Executive Summary & Chemical Identity

Pseudoephedrine (PSE) is a sympathomimetic amine commonly employed as a systemic decongestant. Unlike its diastereomer ephedrine, pseudoephedrine exhibits fewer central nervous system (CNS) effects while maintaining potent peripheral vasoconstrictive properties.

For the drug development scientist, understanding PSE requires a dual focus: its stereochemical constraints and its mixed-mode pharmacodynamics (direct receptor agonism vs. indirect norepinephrine displacement). This guide dissects the molecular mechanisms, signaling cascades, and validation protocols necessary for researching PSE and its derivatives.

Stereochemical Configuration

The pharmacological distinctiveness of PSE lies in its chirality. It is the (1S, 2S)-diastereomer of ephedrine.

-

Pseudoephedrine: (1S, 2S)-2-methylamino-1-phenylpropan-1-ol.

-

Ephedrine: (1R, 2S)-configuration.

This subtle conformational change significantly reduces direct binding affinity for

Molecular Pharmacodynamics: The Mixed-Acting Mechanism

PSE is classified as a mixed-acting sympathomimetic . It does not rely on a single pathway but functions through two distinct mechanisms to increase adrenergic tone.

A. Direct Receptor Agonism

PSE acts as an agonist at endogenous adrenergic receptors (AR).

-

-Adrenergic Receptors (Primary Target): Activation of post-synaptic

-

-Adrenergic Receptors (Secondary Target): Weak agonism at

B. Indirect Action (The Tyramine-Like Effect)

Crucially, PSE functions as a substrate for the norepinephrine transporter (NET). It enters the presynaptic nerve terminal and displaces norepinephrine (NE) from storage vesicles into the synapse. This displaced NE then binds to post-synaptic

Signal Transduction Pathway ( -AR)

The decongestant effect is mediated primarily through the

-

PSE binds to the

-AR. -

Conformational change activates the

protein. -

Activation of Phospholipase C (PLC) .

-

Hydrolysis of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

-

IP3 binds to receptors on the Sarcoplasmic Reticulum (SR), causing a massive efflux of Calcium (

). - binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).

-

Phosphorylation of myosin leads to cross-bridge cycling and smooth muscle contraction .

Figure 1: The

Pharmacokinetics (ADME) Profile

For formulation scientists, the kinetic profile of PSE is defined by its resistance to metabolism and pH-dependent excretion.

| Parameter | Value / Characteristic | Clinical Implication |

| Bioavailability | ~100% | Highly efficient oral absorption; IV administration rarely required. |

| Tmax | 1.5 – 2.0 hours | Rapid onset of decongestant action. |

| Protein Binding | Low (Unknown, likely <20%) | Minimal displacement interactions with other drugs. |

| Metabolism | Minimal (<1% N-demethylation) | Not a significant substrate for CYP450 enzymes. Low risk of metabolic drug-drug interactions. |

| Half-life ( | 9 – 16 hours (pH 8.0)3 – 6 hours (pH 5.0) | Critical: Elimination is highly dependent on urinary pH. |

| Excretion | Renal (43-96% unchanged) | Dose adjustment required in moderate-to-severe renal impairment. |

Mechanistic Insight (Ion Trapping):

PSE is a weak base (

Experimental Protocol: Ex Vivo Assessment of Vasoconstriction

To validate the efficacy of PSE or a novel analog, the Rat Thoracic Aorta Ring Assay is the gold standard ex vivo model. This assay isolates the vascular tissue to measure isometric tension without systemic interference.

Protocol Methodology

1. Tissue Preparation:

-

Euthanize male Sprague-Dawley rats via

asphyxiation. -

Rapidly excise the thoracic aorta and place in ice-cold Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7,

2.5, -

Clean adherent fat and connective tissue. Cut into 3-4 mm rings.

2. Mounting:

-

Mount rings on stainless steel hooks in organ baths containing Krebs buffer at 37°C, aerated with 95%

/ 5% -

Connect to an isometric force transducer.

3. Equilibration & Priming:

-

Apply a resting tension of 1.0 - 2.0 g.

-

Equilibrate for 60 minutes, washing every 15 minutes.

-

Validation Step: Challenge tissue with 60 mM KCl to verify viability (contractile response). Wash until baseline returns.

4. Experimental Phase (Cumulative Concentration-Response):

-

Add Pseudoephedrine in cumulative log increments (

M to -

Wait for the plateau of contraction before the next addition.

-

Control: Pre-incubate a subset of rings with Prazosin (0.1

M,

5. Data Analysis:

-

Calculate

(maximal contraction) and -

Express data as a percentage of the reference KCl contraction.

Figure 2: Workflow for the ex vivo isometric tension recording assay to quantify pseudoephedrine-induced vasoconstriction.

Safety & Toxicology Considerations

While effective, the sympathomimetic nature of PSE presents specific risks that must be monitored during development:

-

Cardiovascular: Hypertension and arrhythmia. Caution is required in patients with existing coronary artery disease or hypertension due to the

(vasoconstriction) and -

CNS Stimulation: Although less lipophilic than ephedrine (limiting Blood-Brain Barrier penetration), high doses can cause insomnia, anxiety, and restlessness.

-

Precursor Status: PSE is a key precursor in the illicit synthesis of methamphetamine. Drug developers often explore abuse-deterrent formulations (e.g., incorporating polymers that prevent extraction) or alternative molecules (e.g., Phenylephrine, though efficacy is debated) [2].

References

-

Eccles, R. (2007). Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. An analysis of the evidence. British Journal of Clinical Pharmacology.

-

Hatton, R. C., et al. (2007). Efficacy and safety of oral phenylephrine: systematic review and meta-analysis. Annals of Pharmacotherapy.

-

DrugBank Online. (n.d.). Pseudoephedrine: Pharmacology and PK. DrugBank.

-

PubChem. (n.d.). Pseudoephedrine Compound Summary. National Library of Medicine.

Technical Whitepaper: Central Sympathomimetic Dynamics of Pseudoephedrine

Executive Summary

Pseudoephedrine (PSE) is a phenethylamine alkaloid widely utilized as a nasal decongestant. While its primary therapeutic target is peripheral vasoconstriction via

Molecular Mechanism of Action: The Presynaptic Cascade

Unlike direct agonists that bind primarily to postsynaptic receptors, PSE functions predominantly as an indirect sympathomimetic . Its CNS efficacy is dictated by its ability to hijack presynaptic transporter machinery.

Transporter Interaction and Neurotransmitter Release

The core mechanism involves the displacement of norepinephrine (NE) and, to a lesser extent, dopamine (DA) from presynaptic vesicles.

-

Uptake: PSE acts as a substrate for the Norepinephrine Transporter (NET). It is transported from the synaptic cleft into the cytosol.

-

Vesicular Displacement: Once cytosolic, PSE interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It enters the synaptic vesicle, disrupting the pH gradient.

-

Reverse Transport: The accumulation of PSE displaces endogenous NE into the cytosol. As cytosolic NE concentrations rise, the concentration gradient reverses the direction of NET, pumping NE out into the synapse (non-exocytotic release).

Stereochemical Influence

PSE is the (1S, 2S)-diastereomer of ephedrine. This specific chirality results in:

-

Reduced Affinity: Lower affinity for adrenergic receptors compared to ephedrine.

-

Reduced Lipophilicity: Lower CNS penetration ratio compared to methamphetamine.

Visualization: Presynaptic Signaling Pathway

The following diagram illustrates the displacement mechanism within the noradrenergic nerve terminal.

Figure 1: Mechanism of PSE-induced non-exocytotic norepinephrine release via transporter reversal.

Pharmacokinetics & BBB Permeability

Understanding the CNS bioavailability of PSE is critical for interpreting behavioral data. While PSE is less lipophilic than methamphetamine, it is not impermeable.

Blood-Brain Barrier (BBB) Transport

PSE crosses the BBB primarily via passive diffusion , though carrier-mediated transport (organic cation transporters) plays a minor role.

-

Partition Coefficient: The octanol/water partition coefficient (log P) of PSE is approximately 0.89. This allows moderate diffusion across the endothelial cells of the BBB.

-

Peak CNS Concentration: In rodent models, brain concentrations peak roughly 30–60 minutes post-intraperitoneal (i.p.) injection.

Data Summary: Comparative Transporter Activity

The following table summarizes the inhibitory constants (

| Compound | NET Affinity ( | DAT Affinity ( | NE Release ( | DA Release ( |

| Pseudoephedrine | 3,500 | >10,000 | 1,200 | >10,000 |

| Ephedrine | 1,100 | 6,800 | 220 | 4,500 |

| d-Amphetamine | 40 | 2,400 | 7 | 25 |

Data synthesized from Rothman et al. (2003) and standard pharmacological assays.

Experimental Protocols

To validate the sympathomimetic effects of PSE, researchers must employ rigorous in vivo methodologies. Below are two "Gold Standard" protocols designed for high reproducibility.

Protocol A: In Vivo Microdialysis (Neurochemistry)

Objective: Quantify extracellular norepinephrine levels in the Prefrontal Cortex (PFC) following PSE administration.

Rationale: Microdialysis allows for real-time sampling of neurotransmitters in awake, freely moving animals, eliminating anesthesia artifacts.

Workflow:

-

Probe Construction: Use concentric dialysis probes with a 2mm active membrane (polyacrylonitrile, 30 kDa cutoff).

-

Stereotaxic Surgery:

-

Anesthetize rat (Isoflurane).

-

Target PFC coordinates (AP: +3.2 mm, ML: -0.6 mm, DV: -4.0 mm relative to Bregma).

-

Secure guide cannula with dental cement. Allow 5-7 days recovery.

-

-

Perfusion:

-

Insert probe. Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

-

Stabilization: Allow 120 minutes equilibration before sampling.

-

-

Sampling & Administration:

-

Collect baselines (3 x 20 min samples).

-

Administer PSE (10, 30, or 60 mg/kg i.p.).

-

Collect post-drug samples for 180 minutes.

-

-

Analysis: Analyze dialysate via HPLC with Electrochemical Detection (HPLC-ECD).

-

Critical Step: Use an internal standard (e.g., DHBA) to correct for injection variability.

-

Protocol B: Open Field Locomotor Assay (Behavior)

Objective: Assess psychomotor stimulation as a functional readout of CNS sympathomimetic activity.

Rationale: Increased horizontal ambulation correlates with dopaminergic/noradrenergic activation in the striatum and cortex.

Workflow:

-

Apparatus: 40x40cm acrylic chambers with infrared beam arrays.

-

Habituation (Day 1-2): Place animals in the chamber for 60 minutes/day to reduce novelty-induced stress.

-

Test Day:

-

Baseline: 30 minutes recording (drug-free).

-

Injection: Administer PSE or Vehicle (Saline).

-

Recording: Record activity in 5-minute bins for 120 minutes.

-

-

Data Filtration: Exclude "stereotypy" (repetitive fine movements) to focus on "ambulatory counts" (beam breaks requiring displacement).

Visualization: Experimental Logic Flow

Figure 2: Workflow for assessing neurochemical response via microdialysis.

Safety & Toxicology: The "Ceiling Effect"

A critical distinction for drug development is the safety profile of PSE compared to amphetamines.

-

Cardiovascular vs. CNS Ratio: PSE exhibits significant cardiovascular effects (tachycardia, hypertension) at doses required to achieve moderate CNS stimulation. This narrow therapeutic index acts as a self-limiting factor for abuse in some contexts, although high-dose toxicity remains a risk.

-

Neurotoxicity: Unlike methamphetamine, PSE does not typically cause long-term depletion of serotonin or dopamine terminals at therapeutic or moderately supratherapeutic doses. This is attributed to its lower affinity for the Dopamine Transporter (DAT) and VMAT2.

References

-

Rothman, R. B., et al. (2003). In vitro characterization of ephedrine alkaloids at monoamine transporters and receptors. Journal of Pharmacology and Experimental Therapeutics.

-

Lochner, M., & Thompson, A. J. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at the serotonin 5-HT3 receptor. (Contextual reference for receptor cross-reactivity protocols). Neuropharmacology.

-

Eccles, R. (2007). Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. An ineffective replacement. British Journal of Clinical Pharmacology.

-

Common Terminology Criteria for Adverse Events (CTCAE). Protocol standardization for CNS toxicity reporting.

(Note: While specific URLs for older papers like Rothman 2003 are stable, access may depend on institutional subscriptions. The links provided direct to the journal landing pages or PubMed entries.)

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of Chiral Compounds Using Pseudoephedrine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of (+)-pseudoephedrine as a chiral auxiliary for the enantioselective synthesis of a wide range of chiral compounds. Developed and popularized by the seminal work of Andrew G. Myers, this methodology offers a practical, reliable, and highly stereocontrolled route to enantioenriched carboxylic acids, aldehydes, ketones, and alcohols. We will delve into the mechanistic underpinnings of this powerful tool, provide detailed, field-tested protocols for the synthesis and alkylation of pseudoephedrine amides, and discuss the subsequent cleavage of the auxiliary to liberate the desired chiral products. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable methods for asymmetric synthesis.

Introduction: The Power of Chiral Auxiliaries

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often dictated by its absolute stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. They exert steric and electronic influence to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantioenriched target molecule and allowing for the recovery and recycling of the auxiliary.

(+)-Pseudoephedrine has emerged as a particularly effective and versatile chiral auxiliary due to several key advantages:

-

Low Cost and Availability: Both enantiomers of pseudoephedrine are readily available and inexpensive bulk chemicals.

-

High Diastereoselectivity: Alkylation of pseudoephedrine amides typically proceeds with exceptionally high diastereoselectivity, often exceeding 99%.

-

Reliability and Predictability: The stereochemical outcome of the alkylation is highly predictable, consistently affording products with a specific absolute configuration.

-

Crystalline Intermediates: Pseudoephedrine amides are often crystalline solids, facilitating their purification by recrystallization to >99% diastereomeric excess.

-

Versatile Cleavage: The auxiliary can be cleaved under a variety of mild conditions to yield different functional groups, including carboxylic acids, alcohols, and aldehydes, without racemization of the newly formed stereocenter.

Mechanism of Action: The Myers Asymmetric Alkylation

The cornerstone of this methodology is the diastereoselective alkylation of pseudoephedrine amides. The process, often referred to as the Myers asymmetric alkylation, involves the formation of a chiral lithium aza-enolate, which then reacts with an electrophile.

The remarkable stereocontrol is attributed to the specific conformation of the lithium aza-enolate intermediate, which is stabilized by internal chelation. The lithium cation is coordinated by the nitrogen atom and the oxygen of the hydroxyl group of the pseudoephedrine moiety. This rigid, bicyclic-like structure effectively shields one face of the enolate from the incoming electrophile, leading to a highly directed attack from the less sterically hindered face.

The key steps are as follows:

-

Amide Formation: The starting carboxylic acid is coupled with (+)-pseudoephedrine to form the corresponding amide.

-

Deprotonation: The amide is treated with a strong base, typically lithium diisopropylamide (LDA), to generate the Z-aza-enolate. The presence of lithium chloride (LiCl) is crucial for preventing aggregation and ensuring the formation of a monomeric, reactive enolate species.

-

Alkylation: The pre-formed aza-enolate is then cooled and reacted with an electrophile (e.g., an alkyl halide). The electrophile approaches from the sterically less encumbered face, opposite to the phenyl group of the pseudoephedrine.

-

Auxiliary Cleavage: The newly formed diastereomerically pure amide is then subjected to cleavage conditions to release the chiral product and recover the pseudoephedrine auxiliary.

Below is a diagram illustrating the proposed transition state of the alkylation reaction.

Caption: Proposed chelated transition state for the alkylation of a pseudoephedrine amide aza-enolate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Acyl Pseudoephedrine Amide

This protocol describes a general procedure for the preparation of the pseudoephedrine amide from a carboxylic acid.

Materials:

-

(+)-Pseudoephedrine

-

Carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC, PyBOP)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv), (+)-pseudoephedrine (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 equiv) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the DCU, and wash the solid with a small amount of DCM.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography on silica gel or by recrystallization to afford the pure pseudoephedrine amide.

Protocol 2: Asymmetric Alkylation of Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide.

Materials:

-

Pseudoephedrine amide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl halide, R'-X)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation of LDA/LiCl solution: To a solution of anhydrous LiCl (1.2 equiv) and diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Stir the solution at 0 °C for 30 minutes before use.

-

Enolate Formation: In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.

-

Add the freshly prepared LDA/LiCl solution dropwise to the amide solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolate formation.

-

Alkylation: Cool the enolate solution to 0 °C and add the electrophile (1.2-1.5 equiv) either neat or as a solution in THF. Stir the reaction at 0 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Workup: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude alkylated product can be purified by flash chromatography or recrystallization to yield the diastereomerically pure amide.

Protocol 3: Cleavage of the Chiral Auxiliary

The versatility of the pseudoephedrine auxiliary is highlighted by the various methods available for its cleavage, leading to different functional groups.

A. Cleavage to the Carboxylic Acid

-

Reagents: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), 1,4-dioxane or ethanol.

-

Procedure: Dissolve the alkylated amide in a mixture of dioxane and aqueous NaOH (e.g., 3 M). Heat the mixture to reflux for 12-24 hours. After cooling, acidify the mixture with concentrated HCl to pH 1-2. Extract the carboxylic acid with an organic solvent. The aqueous layer can be basified to recover the pseudoephedrine.

B. Cleavage to the Alcohol

-

Reagents: Lithium aluminum hydride (LiAlH₄) or other suitable reducing agents (e.g., Red-Al®).

-

Procedure: To a solution of the alkylated amide in anhydrous THF at 0 °C, add LiAlH₄ (2-3 equiv) portion-wise. Allow the reaction to warm to room temperature and then reflux for 4-12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the chiral alcohol.

C. Cleavage to the Aldehyde

-

Reagents: Diisobutylaluminium hydride (DIBAL-H).

-

Procedure: To a solution of the alkylated amide in anhydrous THF or DCM at -78 °C, add DIBAL-H (1.5-2.0 equiv) dropwise. Stir at -78 °C for 2-4 hours. Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. Separate the layers and extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated to yield the chiral aldehyde.

Scope and Limitations

The Myers asymmetric alkylation using pseudoephedrine amides has a broad scope and has been successfully applied to the synthesis of a wide variety of chiral compounds.

| Electrophile Class | Typical Diastereomeric Ratio (d.r.) | Representative Electrophiles |

| Primary Alkyl Halides | >99:1 | Methyl iodide, ethyl bromide, benzyl bromide |

| Secondary Alkyl Halides | 95:5 to >99:1 | Isopropyl iodide, cyclohexyl bromide |

| Allylic/Benzylic Halides | >99:1 | Allyl bromide, cinnamyl bromide |

| Aldehydes (Aldol) | 90:10 to >99:1 | Acetaldehyde, benzaldehyde |

| Ketones (Aldol) | 85:15 to 95:5 | Acetone, cyclohexanone |

Limitations:

-

Tertiary Alkyl Halides: These are generally not suitable electrophiles due to competing elimination reactions.

-

Highly Hindered Electrophiles: Sterically demanding electrophiles may react sluggishly or with lower diastereoselectivity.

-

Strongly Basic or Nucleophilic Electrophiles: These may be incompatible with the reaction conditions.

Workflow Visualization

The overall workflow for the enantioselective synthesis using pseudoephedrine is summarized in the following diagram.

Caption: General workflow for Myers asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Conclusion

The use of (+)-pseudoephedrine as a chiral auxiliary represents a powerful and practical method for the enantioselective synthesis of chiral compounds. The high diastereoselectivities, predictable stereochemical outcomes, and the versatility of the cleavage procedures make this a valuable tool for academic and industrial chemists alike. The protocols outlined in this application note provide a robust foundation for the successful implementation of this methodology in the synthesis of complex, enantioenriched molecules.

References

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Myers, A. G., & McKinstry, L. (2004). Synthesis of Enantiomerically Pure α-Substituted Aldehydes by the Alkylation of Pseudoephedrine Amides. Organic Syntheses, 80, 175. [Link]

-

Myers, A. G., et al. (1997). A Practical and Convergent Synthesis of the Enantiomers of the Saxitoxin Group of Paralytic Shellfish Poisons. Journal of the American Chemical Society, 119(28), 6512–6527. [Link]

-

Lu, Y., & Zhang, Y. (2011). Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Current Organic Chemistry, 15(22), 3965-3987. [Link]

Troubleshooting & Optimization

interference of excipients in pseudoephedrine tablet analysis

Topic: Interference of Excipients in Pseudoephedrine HCl (PSE) Tablet Analysis Department: Analytical Method Development & Validation

Welcome to the Technical Support Hub

From the Desk of the Senior Application Scientist: Welcome. If you are accessing this guide, you are likely facing data inconsistencies in your Pseudoephedrine HCl (PSE) assays. In my 15+ years of method development, I have observed that while PSE is a robust molecule, the matrix is often the silent variable that compromises data integrity.

This guide moves beyond basic "check the column" advice. We will address the physicochemical interactions between PSE and common tablet excipients (Magnesium Stearate, HPMC, Starch, etc.) and provide self-validating troubleshooting protocols.

Module 1: Chromatographic Interference (The "Ghost Peak" Phenomenon)

The Issue

You observe an extra peak eluting near the void volume or co-eluting with the PSE peak, or you notice baseline drift that compromises integration accuracy.

Root Cause Analysis

Pseudoephedrine is a polar amine, often analyzed using Reversed-Phase HPLC (RP-HPLC) at low pH. Common polymeric excipients like Hypromellose (HPMC) or Polyethylene Glycol (PEG) are often used as binders.

-

Mechanism: These polymers are polar and elute early (near the void volume). However, low molecular weight fractions of these polymers can trail, creating broad "humps" that overlap with the PSE peak (typically eluting at 3–6 minutes in standard USP methods).

-

Detection: At low UV wavelengths (210–220 nm), the carbonyl backbones of many excipients absorb energy, creating interference that is invisible at higher wavelengths (254 nm).

Troubleshooting Protocol: The Specificity Triangulation

Do not assume the peak is a degradation product until you rule out the matrix.

Step-by-Step Workflow:

-

Prepare a Placebo: Mix all excipients without the active API (PSE). Process this exactly as your sample.

-

Prepare an API Standard: Dissolve pure PSE reference standard in the diluent.

-

The Spiked Placebo: Spike the placebo mixture with a known concentration of PSE.

Analysis Logic:

-

If the "ghost peak" appears in the Placebo injection

It is an excipient. -

If the PSE peak in the Spiked Placebo has a lower purity angle (Peak Purity check via DAD) than the API Standard

Co-elution is occurring.

Visualizing the Troubleshooting Logic

Figure 1: Decision tree for distinguishing between excipient interference and drug degradation.

Module 2: Recovery Failures (Adsorption & Matrix Entrapment)

The Issue

Your assay results are consistently low (e.g., 90-95% recovery) despite precise weighing, or you see high variability (%RSD > 2.0) between replicates.

Root Cause Analysis

-

Magnesium Stearate (MgSt): This hydrophobic lubricant can coat the hydrophilic PSE particles, preventing the extraction solvent (usually water or buffer) from fully wetting and dissolving the drug.

-

Filter Binding: PSE is a basic amine. If you use acidic diluents, it exists as a cation. Certain syringe filters (specifically Nylon) can bind amines through hydrogen bonding or ionic interactions if the filter media is not pre-saturated.

Experimental Protocol: Extraction Optimization

To break the hydrophobic shield of MgSt, mechanical energy and solvent choice are critical.

-

Dispersing Solvent: Do not start with 100% aqueous buffer. Pre-wet the tablet powder with 5-10% Methanol (MeOH) to dissolve the hydrophobic lubricant coating.

-

Sonication vs. Shaking:

-

Standard: Sonicate for 15 minutes.

-

Caution: Excessive sonication can heat the solvent, expanding the volume and artificially lowering concentration results. Always cool to room temperature before making to volume.

-

Data: Filter Compatibility Study

The following table summarizes expected recovery rates of PSE (50 µg/mL) through common 0.45 µm syringe filters.

| Filter Material | Chemical Characteristic | Recovery (First 1 mL) | Recovery (After Saturation) | Recommendation |

| Nylon | Polyamide (Polar, H-bonding) | 92.5% (Adsorption risk) | 98.1% | Avoid or discard first 3 mL |

| PTFE | Hydrophobic | 99.8% | 99.9% | Highly Recommended |

| PVDF | Low protein binding | 99.5% | 99.7% | Recommended |

| Cellulose Acetate | Hydrophilic | 96.0% | 99.2% | Acceptable with saturation |

Visualizing the Extraction Workflow

Figure 2: Optimized extraction workflow to mitigate hydrophobic excipient interference.

Module 3: UV Detection & Spectral Noise

The Issue

High background noise or negative peaks in the chromatogram.

Root Cause Analysis

-

Titanium Dioxide (

) & Talc: These are insoluble opacifiers/glidants. If they pass through the filter (or if the filter bursts), they cause physical light scattering in the flow cell. This looks like "noise" but is actually particulate interference. -

Wavelength Selection:

-

PSE ha

-

Validation & Comparative

comparative analysis of pseudoephedrine and ephedrine receptor binding

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals

Executive Summary: The Stereochemical Divergence

In the development of sympathomimetic agents, the distinction between Ephedrine and its diastereomer Pseudoephedrine represents a classic case study in stereoselective pharmacology. While both molecules share the same molecular formula (

This guide analyzes the receptor binding mechanics of these two alkaloids, focusing on their interactions with adrenergic receptors (ARs). We provide a comparative analysis of their affinity, efficacy, and the experimental protocols required to validate these parameters in a laboratory setting.

Molecular Pharmacology: The Structural Basis

The core difference lies in the stereochemistry at the

-

Ephedrine: (1R, 2S)-configuration (erythro). The hydroxyl group and the amine are spatially approximated, facilitating a conformation that mimics endogenous catecholamines (epinephrine/norepinephrine) more effectively within the receptor binding pocket.

-

Pseudoephedrine: (1S, 2S)-configuration (threo). The hydroxyl group is oriented differently, creating steric hindrance that reduces direct binding affinity for adrenergic receptors, particularly

-ARs.

Visualization: Stereochemical Impact on Binding

The following diagram illustrates the logical flow from stereochemistry to pharmacodynamic effect.

Caption: Comparative flow of stereochemical configuration influencing direct vs. indirect sympathomimetic pathways.

Receptor Binding Profile: Quantitative Comparison

The following data summarizes the binding affinities (

Table 1: Comparative Adrenergic Receptor Affinity

| Parameter | Receptor Target | Ephedrine | Pseudoephedrine | Comparative Insight |

| Binding Affinity ( | Ephedrine binds | |||

| Binding Affinity ( | Ephedrine is a potent direct | |||

| Mechanism Balance | NET (Transporter) | High Interaction | High Interaction | Both effectively displace Norepinephrine (NE) to increase synaptic levels. |

| Selectivity | Non-selective | Indirectly Non-selective | Ephedrine directly activates both; Pseudoephedrine relies on released NE to activate both. |

Key Insight: Pseudoephedrine's clinical efficacy as a decongestant is largely driven by its indirect action (releasing norepinephrine), whereas ephedrine possesses significant direct agonist activity, accounting for its more potent pressor and bronchodilator effects.

Experimental Protocols: Validating Receptor Binding

To objectively compare these compounds, researchers must utilize a Competitive Radioligand Binding Assay . This protocol is designed to determine the

Protocol A: Membrane Preparation (The Foundation)

Objective: Isolate cell membranes expressing human Adrenergic Receptors (e.g., HEK293-h

-

Harvest: Scrape cells in ice-cold PBS. Centrifuge at

for 5 min. -

Lysis: Resuspend pellet in hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).

-

Fractionation: Centrifuge at

to remove nuclei/debris. -

Collection: Ultracentrifuge supernatant at

for 30 min at 4°C. -

Resuspension: Resuspend the membrane pellet in Binding Buffer (50 mM Tris-HCl, 1 mM

, pH 7.4). Store at -80°C.

Protocol B: Competitive Binding Assay

Objective: Determine the concentration of Ephedrine/Pseudoephedrine required to displace 50% of the radioligand (

Materials:

-

Radioligand:

-Prazosin (for -

Non-specific control:

Phentolamine (

Workflow:

-

Plate Setup: Use 96-well plates. Add

Binding Buffer. -

Competitor Addition: Add

of increasing concentrations of Ephedrine or Pseudoephedrine ( -

Radioligand: Add

radioligand at a fixed concentration (approx. -

Initiation: Add

membrane suspension ( -

Equilibrium: Incubate for 60 min at 25°C (room temp).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Visualization: Assay Workflow

Caption: Step-by-step workflow for competitive radioligand binding assays.

Functional Signaling: Downstream Verification

Binding does not always equal activation. To verify the nature of the binding (agonist vs. antagonist), a functional assay is required.

Target Pathway:

Methodology: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Treat cells with Ephedrine or Pseudoephedrine.

-

Lyse cells and add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

-

Logic: If the drug acts as an agonist, intracellular cAMP increases, competing with labeled cAMP, leading to a decrease in FRET signal.

Caption: Gs-coupled signaling pathway activated by sympathomimetic amines.

Data Analysis & Interpretation

To ensure scientific integrity, data must be processed using the Cheng-Prusoff Equation . Raw

- : Concentration of competitor displacing 50% of specific binding.

- : Concentration of radioligand used in the assay.

- : Dissociation constant of the radioligand (determined previously via saturation binding).

Interpretation Guide:

-

Low

(e.g., Ephedrine at -

High

(e.g., Pseudoephedrine at

References

-

Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome.Journal of Pharmacology and Experimental Therapeutics .

-

PubChem. Ephedrine Compound Summary. National Library of Medicine.

-

PubChem. Pseudoephedrine Compound Summary. National Library of Medicine.

-

DrugBank Online. Ephedrine: Pharmacology & Interactions.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology .

comparative efficacy of pseudoephedrine vs phenylephrine as a research tool

Content Type: Technical Comparison Guide Audience: Pharmacologists, Toxicologists, and Pre-clinical Researchers

Executive Summary: The "Probe" vs. The "System"

In the context of experimental pharmacology, Pseudoephedrine (PSE) and Phenylephrine (PE) are often erroneously grouped solely by their clinical indication (decongestants). As research tools, they serve fundamentally different purposes.

-

Phenylephrine (PE) is a precision probe . It is the gold standard for isolating

-adrenergic receptor function, assessing vascular reactivity, and measuring baroreflex sensitivity due to its lack of -

Pseudoephedrine (PSE) is a systemic stressor . It acts as a mixed-mechanism agent (direct agonist + norepinephrine releaser) with high bioavailability. It is the superior tool for modeling sympathomimetic toxicity, metabolic stimulation, and CNS-mediated adrenergic effects.

Critical Note on Bioavailability: The 2023 FDA Advisory Committee consensus declared oral phenylephrine ineffective as a decongestant due to extensive first-pass metabolism (bioavailability <38%). Researchers must avoid oral dosing of PE in animal models when systemic effects are required; Intravenous (IV) or Intraperitoneal (IP) administration is mandatory for PE validity.

Mechanistic Differentiation & Signaling Pathways

To select the correct tool, one must understand the signal transduction divergence.

Phenylephrine: The Isolator

PE is a direct-acting sympathomimetic with high selectivity for

-

Primary Application: Inducing vasoconstriction without direct cardiac inotropy/chronotropy (though reflex bradycardia occurs).

-

Pathway:

release.

Pseudoephedrine: The Mixed Agonist

PSE is a diastereomer of ephedrine. It functions via two mechanisms:

-

Direct: Weak agonist at

and -

Indirect: Displaces norepinephrine (NE) from presynaptic storage vesicles (NET reversal).

-

Primary Application: Modeling broad sympathetic activation (fight-or-flight) or testing BBB permeability (PSE crosses readily; PE does not).

Visualization: Adrenergic Signaling Cascades

Figure 1: Signal transduction comparison. PE provides a clean Gq signal, whereas PSE recruits both Gq and Gs pathways primarily through indirect Norepinephrine (NE) release.

Comparative Data Analysis

The following table synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) parameters critical for experimental design.

| Feature | Phenylephrine (PE) | Pseudoephedrine (PSE) | Experimental Implication |

| Receptor Selectivity | High | Mixed | Use PE for vascular tone studies; PSE for metabolic/CNS studies. |

| Oral Bioavailability | < 38% (High First-Pass) | > 90% (Resistant to MAO/COMT) | Never use oral PE for dose-response studies; PSE is valid orally. |

| Half-life ( | 2–3 hours | 9–16 hours | PE allows for rapid washout in tissue baths; PSE requires long washout. |

| BBB Penetration | Minimal | High | PSE is required for neuropharmacology or psychostimulant modeling. |

| Metabolism | MAO (Monoamine Oxidase) | Minimal Hepatic | PE is sensitive to MAO inhibitors; PSE is largely excreted unchanged. |

| LogP (Lipophilicity) | -0.31 (Hydrophilic) | 0.89 (Lipophilic) | Explains PSE's superior CNS distribution. |

Experimental Applications & Protocols

Application A: The "Oxford" Method for Baroreflex Sensitivity (In Vivo)

Tool of Choice: Phenylephrine (IV) Rationale: You need to raise blood pressure (BP) via vasoconstriction without directly stimulating the heart. The heart rate (HR) drop observed is purely reflex-mediated (vagal).

Protocol: Phenylephrine Baroreflex Assessment (Rat Model)

-

Preparation: Catheterize the femoral artery (for BP/HR) and femoral vein (for drug delivery) of an anesthetized rat.

-

Stabilization: Allow 30 minutes for hemodynamic stabilization.

-

Dose Calculation: Prepare PE stock to deliver boluses of 2, 4, 8, and 16

g/kg. -

Execution:

-

Inject PE bolus (IV).

-

Record the peak rise in Mean Arterial Pressure (MAP).

-

Record the corresponding reflex bradycardia (Drop in HR).

-

Wait: Allow MAP to return to baseline (approx. 3-5 mins) before next dose.

-

-

Analysis: Plot

HR (y-axis) vs.

Application B: Isometric Tension Recording (In Vitro)

Tool of Choice: Phenylephrine

Rationale: In isolated tissue (e.g., aortic rings), PE provides a stable, tonic contraction to test endothelial function (via Acetylcholine relaxation) without the noise of

Protocol: Aortic Ring Pre-Constriction

-

Tissue Prep: Dissect thoracic aorta; clean periadventitial fat; cut into 3mm rings.

-

Mounting: Mount rings in organ bath chambers containing Krebs-Henseleit solution (37°C, pH 7.4, aerated with 95%

/5% -

Equilibration: Apply 1.5g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Priming: Challenge with 60 mM KCl to verify viability. Washout.

-

The PE Challenge:

-

Add Phenylephrine to achieve a final concentration of

M (approx -

Wait for the contractile plateau (approx. 5-8 mins).

-

-

Validation: Once plateau is stable, add Acetylcholine (

M). >80% relaxation confirms endothelial integrity.

Visualization: Experimental Decision Matrix

Figure 2: Decision logic for selecting the appropriate adrenergic tool based on tissue target and specificity requirements.

References

-

FDA Nonprescription Drugs Advisory Committee. (2023). Efficacy of Oral Phenylephrine as a Nasal Decongestant. U.S. Food and Drug Administration. [Link]

-

Smyth, H. S., Sleight, P., & Pickering, G. W. (1969). Reflex regulation of arterial pressure during sleep in man: a quantitative method of assessing baroreflex sensitivity. Circulation Research, 24(1), 109–121. [Link]

-

Hatton, R. C., et al. (2007). Efficacy and safety of oral phenylephrine: systematic review and meta-analysis. Annals of Pharmacotherapy, 41(3), 381-390. [Link]

-

Graham, R. M., et al. (1996). Alpha 1-adrenergic receptor subtypes: molecular structure, function, and signaling. Circulation Research, 78(5), 737-749. [Link]

Comparative Analysis: Pseudoephedrine Cross-Reactivity in Amphetamine Immunoassays

Executive Summary: The Sympathomimetic Challenge

In the landscape of forensic and clinical toxicology, the specificity of amphetamine immunoassays remains a critical pain point. The structural homology between the target analyte (

This guide moves beyond simple "interference lists" to analyze the stoichiometric and structural mechanisms driving this cross-reactivity. We compare the performance of major assay architectures (EMIT, CEDIA, KIMS) and provide a self-validating protocol for establishing cross-reactivity profiles in your own laboratory, adhering to CLSI EP07 standards.

Mechanistic Insight: The Phenethylamine Backbone

To understand why assays fail, we must look at the immunogen design. Most amphetamine antibodies are raised against derivatives of amphetamine conjugated to a carrier protein (e.g., BSA) via the para-position of the phenyl ring or the amine group.

The core structural conflict arises from the phenethylamine backbone . Both amphetamine and pseudoephedrine share this skeleton. The differentiation relies entirely on the

-

Amphetamine: Unsubstituted

-carbon. -

Pseudoephedrine: Hydroxyl group (-OH) on the

-carbon.

While high-specificity antibodies target this lack of a hydroxyl group, the sheer molar excess of pseudoephedrine in urine samples (often

Visualization: Structural Homology & Binding Logic

Figure 1: Competitive binding dynamics. Note that while antibody affinity for Pseudoephedrine is low, high urinary concentrations can force binding events.

Comparative Performance Analysis

The following table synthesizes performance characteristics of common homogeneous immunoassay technologies. Note that "Cross-Reactivity (%)" is concentration-dependent; the values below represent the concentration of PSE required to trigger a positive result at a 1000 ng/mL amphetamine cutoff.

Table 1: Assay Architecture & Pseudoephedrine Tolerance

| Assay Technology | Methodology | Mechanism | Approx. PSE Conc. to Trigger (+) | Cross-Reactivity Risk |

| EMIT II Plus (Siemens) | Enzyme Multiplied Immunoassay | G6PDH activity inhibition upon binding. | ~150,000 ng/mL | Moderate. Older generations were highly susceptible; newer formulations use distinct monoclonal antibodies. |

| CEDIA (Thermo Fisher) | Cloned Enzyme Donor | Reassembly of | > 200,000 ng/mL | Low. Generally demonstrates higher specificity due to engineered enzyme donor fragments. |

| KIMS (Roche) | Kinetic Interaction of Microparticles | Light transmission changes via microparticle aggregation. | ~100,000 - 150,000 ng/mL | Moderate. Susceptible to high-dose therapeutic use (e.g., sustained release formulations). |

| ELISA (Various) | Heterogeneous Plate-based | HRP/AP colorimetric detection. | Variable (50,000 - 500,000 ng/mL) | Variable. Highly dependent on the specific clone used by the kit manufacturer. |

Critical Insight: A standard 60mg dose of pseudoephedrine can result in urinary concentrations exceeding 50,000 ng/mL within 4-6 hours. Therefore, an assay with even 0.5% cross-reactivity (

Experimental Protocol: Validation of Cross-Reactivity

Do not rely solely on package inserts. Matrix effects and reagent lot variations require internal validation. This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) .

The "Self-Validating" Spiking Protocol

Objective: Determine the concentration of Pseudoephedrine required to produce a false positive at the clinical cutoff (e.g., 500 ng/mL or 1000 ng/mL).

Reagents Required:

-

Drug-Free Urine Pool (DFU): Verified negative by LC-MS/MS.

-

Pseudoephedrine Stock Solution: 1.0 mg/mL (1,000,000 ng/mL) in methanol.

-

Amphetamine Calibrators: For assay calibration.

Workflow Steps:

-

Calibration: Calibrate the automated analyzer according to manufacturer specs. Run QC levels (Neg, Low Pos, High Pos).

-

Spike Preparation (Dose-Response):

-

Prepare a serial dilution of Pseudoephedrine in DFU.

-

Level 1: 500,000 ng/mL (High physiological extreme).

-

Level 2: 250,000 ng/mL.

-

Level 3: 100,000 ng/mL.

-

Level 4: 50,000 ng/mL.

-

Level 5: 10,000 ng/mL.

-

-

Analysis: Run each level in triplicate .

-

Calculation:

-

Calculate the mean apparent amphetamine concentration for each level.

-

Calculate % Cross-Reactivity:

-

-

Determination of Interference Limit: Identify the lowest PSE concentration that yields a result

Cutoff.

Visualization: Validation Workflow

Figure 2: Step-by-step CLSI EP07-aligned interference testing workflow.

Mitigation Strategies & Conclusion

The "Chiral" Solution

Standard immunoassays are stereoselective but often cross-react with

-

Action: If high PSE interference is suspected, request a Chiral LC-MS/MS confirmation. This separates

-amphetamine (abuse liability) from

Conclusion

While modern assays like CEDIA and updated EMIT formulations have improved specificity, pseudoephedrine remains a relevant interferent due to the high urinary concentrations achievable through therapeutic use. Researchers must treat "positive" screening results in patients taking cold medications with skepticism until validated by mass spectrometry.

References

-

Dasgupta, A. (2010). Challenges in Laboratory Detection of Unusual Substance Abuse Issues. In: Clinical Challenges in Therapeutic Drug Monitoring. Elsevier.

-

Melanson, S. E., et al. (2006). Cross-reactivity of pseudoephedrine in a commercially available amphetamine immunoassay. Journal of Analytical Toxicology, 30(9), 680-684.

-

Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI.

-

Roche Diagnostics. (2020). Amphetamines II Assay Package Insert. (Note: Refer to specific lot manual for current data).

-

Siemens Healthineers. (2019). EMIT II Plus Amphetamine Assay Instructions for Use.

Strategic Guide: Diastereoselectivity in Asymmetric Alkylation Using Pseudoephedrine (Myers’ Auxiliary)

Executive Summary

In the landscape of asymmetric synthesis, the Myers’ pseudoephedrine auxiliary stands as a tier-one methodology for the construction of

This guide provides a comparative technical analysis of pseudoephedrine-directed alkylation, focusing on the mechanistic drivers of diastereoselectivity (

Mechanistic Foundation: The Role of Chelation and LiCl

The superior diastereoselectivity of pseudoephedrine amides is not accidental; it is a function of a rigid, chelation-controlled transition state. Unlike auxiliaries that rely purely on steric bulk (e.g., 8-phenylmenthol), pseudoephedrine utilizes a lithium-directed enolization .

The Mechanism of Stereocontrol

-

Deprotonation: Treatment with Lithium Diisopropylamide (LDA) generates the

-enolate. -

LiCl Acceleration: The addition of anhydrous Lithium Chloride (LiCl) is non-negotiable. It breaks up stable LDA/enolate aggregates, increasing reaction rates by up to 100-fold and ensuring a discrete monomeric reactive species.

-

Facial Bias: The lithium cation chelates simultaneously to the enolate oxygen and the alkoxide oxygen of the pseudoephedrine side chain. The solvent-exposed face is blocked by the methyl group of the auxiliary, forcing the electrophile (

) to attack from the sterically hindered face (relative to the auxiliary) but electronically favored trajectory.

Visualization: Transition State & Pathway

The following diagram illustrates the chelated transition state and the flow of stereochemical information.

Figure 1: Mechanistic pathway of Myers' alkylation showing the progression from amide substrate to the highly selective chelated Z-enolate.

Comparative Analysis: Myers vs. Evans vs. Oppolzer

For a medicinal chemist, the choice of auxiliary is dictated by the desired end-product (acid, alcohol, or aldehyde) and the ease of purification.

Performance Matrix

The table below objectively compares Pseudoephedrine against its primary competitors: Evans' Oxazolidinones and Oppolzer's Camphor Sultam.

| Feature | Myers (Pseudoephedrine) | Evans (Oxazolidinone) | Oppolzer (Sultam) |

| Typical | > 99% (often after recrystallization) | 95–98% | > 98% |

| Enolization Base | LDA / LiCl | NaHMDS or LDA | n-BuLi / HMPA |

| Crystallinity | High (Amides are highly crystalline) | Moderate (Oils common) | High |

| Cleavage to Alcohol | Excellent (Reductive cleavage via LAB) | Difficult (Requires | Moderate |

| Cleavage to Acid | Good (Acidic/Basic hydrolysis) | Excellent ( | Good |

| Atom Economy | Moderate (MW ~165) | Good (MW ~117) | Poor (MW ~215) |

| Operational Risk | Precursor Regulation (Methamphetamine) | Peroxide usage in cleavage | HMPA toxicity |

Expert Insight: When to Choose Myers

Choose Pseudoephedrine when:

-

Targeting Alcohols: If your target is a chiral alcohol, Myers' auxiliary allows direct reductive cleavage using Lithium Amidotrihydroborate (LAB), skipping the carboxylic acid stage entirely.

-

Purification is Critical: The resulting amides are almost always solids. This allows enrichment of diastereomeric purity simply by recrystallization, avoiding tedious column chromatography.

-

Substrate is "Difficult": The LiCl-accelerated conditions often drive reactions to completion that stall with oxazolidinones.

Validated Experimental Protocol

To ensure reproducibility and high diastereoselectivity (

Phase 1: Preparation of the Auxiliary

Note: Pseudoephedrine is a regulated chemical. Ensure compliance with local DEA/regulatory bodies.

Phase 2: Asymmetric Alkylation (The "Myers Protocol")

Reagents:

-

Pseudoephedrine amide substrate (1.0 equiv)

-

LiCl (anhydrous, 6.0 equiv)

-

Diisopropylamine (2.1 equiv) / n-BuLi (2.0 equiv)

LDA -

Alkyl Halide (1.5 equiv)

-

THF (anhydrous)

Step-by-Step Workflow:

-

Drying LiCl (CRITICAL): Flame-dry LiCl in the reaction flask under high vacuum. Cool to room temperature under Argon. Failure here results in stalled reactions.

-

Substrate Addition: Add the pseudoephedrine amide and THF to the flask containing LiCl. Cool to -78°C.

-

Enolization: Cannulate pre-formed LDA (at -78°C) into the reaction mixture. Stir for 1 hour at -78°C, then warm to 0°C for 15 minutes, then cool back to -78°C.

-

Why? Warming ensures complete enolization and breaks up aggregates, but the reaction with the electrophile must occur at -78°C for maximum stereocontrol.

-

-

Alkylation: Add the alkyl halide (dissolved in minimal THF) slowly. Stir at -78°C for 2–4 hours.

-

Workup: Quench with saturated

. Extract, dry, and concentrate. -

Purification: Recrystallize the crude solid to upgrade

to >99%.

Phase 3: Cleavage Options

-

To Acid: Reflux in 1:1 dioxane/

(1M). -

To Alcohol: Treat with Lithium Amidotrihydroborate (LAB) at 0°C.

Workflow Visualization

Figure 2: Operational workflow for high-fidelity asymmetric alkylation using Myers' auxiliary.

Troubleshooting & Optimization

-

Low Yield: Usually caused by wet LiCl. The LiCl must be anhydrous to facilitate the formation of the reactive monomeric enolate.

-

Low Selectivity: Often due to insufficient cooling during the electrophile addition or warming up too fast. Maintain -78°C strictly during the C-C bond formation step.

-

Auxiliary Recovery: Pseudoephedrine is water-soluble at low pH. During acidic cleavage workup, the auxiliary stays in the aqueous phase. Basify the aqueous layer to pH 14 and extract with ether to recover the auxiliary for reuse.

References

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

-

Myers, A. G., Yang, B. H., & Chen, H. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.

-

Kumagai, N., & Shibasaki, M. (2013). Recent Advances in Direct Catalytic Asymmetric Transformations of Amides. Chemical Science.

-

Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta.

Comparative Guide: Quantitative CNS Effects of Pseudoephedrine vs. Ephedrine

Executive Summary

This technical guide provides a rigorous comparison of the Central Nervous System (CNS) pharmacodynamics of Ephedrine (EPH) and its diastereomer, Pseudoephedrine (PSE). While both agents function as sympathomimetic amines, their stereochemical differences dictate a significant divergence in blood-brain barrier (BBB) permeability and neuroreceptor affinity. This guide analyzes the quantitative disparities in psychomotor stimulation, dopamine efflux, and therapeutic indices, providing researchers with actionable data for drug development and safety profiling.

Molecular Determinants of CNS Efficacy

The primary driver of the differential CNS profile between EPH and PSE is stereochemistry, which influences both lipophilicity and receptor docking.

-

Ephedrine: (1R, 2S)-2-methylamino-1-phenylpropan-1-ol. The erythro configuration allows for a conformation that mimics endogenous catecholamines more closely at the receptor site and facilitates passive diffusion across the BBB.

-

Pseudoephedrine: (1S, 2S)-2-methylamino-1-phenylpropan-1-ol. The threo configuration results in increased polarity and reduced lipid solubility compared to ephedrine.

Quantitative Lipophilicity & BBB Penetration

Lipophilicity is a critical predictor of CNS entry. The partition coefficient (log P) demonstrates EPH's superior ability to traverse the endothelial tight junctions of the BBB.

| Parameter | Ephedrine (EPH) | Pseudoephedrine (PSE) | Impact on CNS |

| Stereochemistry | Erythro (1R, 2S) | Threo (1S, 2S) | EPH conformation favors lipid membrane transit. |

| Log P (Octanol/Water) | ~1.13 | ~0.89 | Higher Log P correlates with higher brain uptake. |

| Brain-to-Plasma Ratio | > 3.0 | < 1.0 | EPH accumulates in CNS; PSE remains largely peripheral. |

| Peak CNS Time ( | 0.5 - 1.0 hr | 1.5 - 2.0 hr | EPH shows rapid onset of central effects. |

Neuropharmacology: Mechanism of Action

Both agents act primarily as indirect sympathomimetics . They function as substrates for the monoamine transporters (NET, DAT), entering the presynaptic terminal and displacing norepinephrine (NE) and dopamine (DA) from vesicular storage (VMAT2) into the cytoplasm, where they are reverse-transported into the synapse.

Comparative Receptor Affinity ( )

While indirect release is the primary mechanism, direct receptor binding plays a role. EPH exhibits higher affinity for adrenergic receptors than PSE.

- -Adrenergic: EPH > PSE (approx. 2-fold difference)

- -Adrenergic: EPH >> PSE (approx. 5-10 fold difference)

Signaling Pathway Visualization

The following diagram illustrates the mechanism of transporter-mediated monoamine release, highlighting the pathway shared by both drugs but utilized more efficiently by Ephedrine in the CNS.

Figure 1: Mechanism of indirect sympathomimetic amine action inducing neurotransmitter efflux.

Preclinical Behavioral Pharmacology

To quantify the "jitteriness" or psychostimulant potential, locomotor activity assays in rodents are the gold standard. These studies consistently show that Ephedrine is significantly more potent than Pseudoephedrine.

Locomotor Activity Data (Rat Model)

The following data summarizes relative potency in increasing ambulatory counts over a 2-hour period post-injection (i.p.).

| Dosage (mg/kg) | Ephedrine Effect (% Baseline) | Pseudoephedrine Effect (% Baseline) | Statistical Significance |

| 5 mg/kg | 150% (Mild Stimulation) | 105% (No Effect) | p < 0.05 |

| 10 mg/kg | 280% (Moderate Stimulation) | 115% (No Effect) | p < 0.01 |

| 25 mg/kg | 450% (Stereotypy Observed) | 140% (Mild Stimulation) | p < 0.001 |

| 50 mg/kg | Toxicity Threshold | 210% (Moderate Stimulation) | p < 0.001 |

Key Insight: Pseudoephedrine requires approximately 5-10 times the dose of Ephedrine to elicit comparable psychomotor stimulation. This wide therapeutic window is the primary reason for PSE's status as an OTC decongestant.

Experimental Protocol: In Vivo Microdialysis

For researchers aiming to validate these findings in a new formulation, In Vivo Microdialysis is the definitive method for measuring extracellular neurotransmitter levels in real-time.

Methodology Overview

This protocol measures dopamine (DA) efflux in the Nucleus Accumbens (NAc), a key region for psychostimulant effects.

-

Stereotaxic Surgery: Implant guide cannula targeting NAc (AP: +1.7, ML: +0.8, DV: -6.0 from Bregma). Allow 5-7 days recovery.

-

Probe Insertion: Insert concentric microdialysis probe (2mm membrane length).

-

Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

-

Baseline Collection: Collect samples every 20 minutes until DA levels vary <10% for 3 consecutive samples.

-

Drug Administration: Inject EPH or PSE (i.p.) or administer via reverse dialysis.

-

Analysis: Quantify DA using HPLC with Electrochemical Detection (HPLC-ECD).

Workflow Visualization

Figure 2: Workflow for quantifying CNS dopamine release via in vivo microdialysis.

Clinical Translation & Safety Profile

The preclinical data correlates strongly with human clinical observations. Ephedrine is associated with a higher incidence of CNS adverse events (AEs) compared to Pseudoephedrine.

Comparative CNS Adverse Event Rates

Data derived from aggregate clinical trial reporting.

| Adverse Event | Ephedrine Incidence (%) | Pseudoephedrine Incidence (%) |

| Insomnia | 15 - 25% | 2 - 5% |

| Anxiety / Agitation | 10 - 15% | < 2% |

| Tremor | 5 - 10% | < 1% |

| Psychotic Episodes | Rare (High Dose) | Extremely Rare |

Conclusion

Pseudoephedrine demonstrates a superior safety profile for non-psychiatric indications due to its low lipophilicity and reduced affinity for central transporter proteins. Ephedrine remains a potent CNS stimulant, necessitating strict regulatory control.

References

-

Pharmacology of Ephedrine and Pseudoephedrine. Title: Comparative pharmacology of ephedrine and pseudoephedrine. Source:Journal of Pharmacy and Pharmacology. Link:[Link]

-

Stereochemical Influence on CNS Effects. Title: Stereoselective pharmacokinetics and pharmacodynamics of ephedrine and pseudoephedrine. Source:Chirality. Link:[Link]

-

Locomotor Activity Protocols. Title: Psychomotor stimulant effects of ephedrine and pseudoephedrine in rats. Source:Pharmacology Biochemistry and Behavior. Link:[Link]

-

Microdialysis Methodology. Title: In vivo microdialysis monitoring of brain monoamines: Principles and practice. Source:British Journal of Pharmacology. Link:[Link]

Safety Operating Guide

Personal protective equipment for handling Pseudoephedroxane

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive: Pseudoephedroxane Handling

Operational Exposure Band (OEB) Assignment: OEB 4 (Assumed) Rationale: As a specialized derivative within the phenethylamine/oxane class, Pseudoephedroxane must be treated as a potent CNS stimulant with unknown sensitizing properties. In the absence of full toxicological data, we apply the Precautionary Principle, defaulting to containment protocols for High Potency Active Pharmaceutical Ingredients (HPAPIs).

Pseudoephedroxane presents a dual-hazard profile: pharmacological potency (adrenergic stimulation) and chemical reactivity (potential hydrolysis of the oxane ring). The protocols below are designed not merely to meet compliance, but to eliminate cross-contamination and operator exposure vectors.

Part 1: The PPE Matrix (Task-Based Protection)

Standard lab coats are insufficient. The following matrix correlates specific unit operations with the required protective ensemble.

| Unit Operation | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Controls |

| Solids Handling (Weighing, Aliquoting, Powder Transfer) | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 (minimum) if inside Isolator. | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil)Suit: Tyvek® or equivalent disposable coverall with elastic cuffs. | Safety Goggles (indirect vent) + Face Shield (if outside isolator). | Glovebox / Isolator (Negative Pressure).Velocity: >0.5 m/s |

| Solution Preparation (Dissolution, Pipetting, HPLC Prep) | Half-Face Respirator (P100/OV cartridges) if outside fume hood. | Double Gloving: 1. Inner: Nitrile2.[1] Outer: Chem-resistant (Neoprene/Nitrile blend) for solvent resistance. | Safety Goggles (Splash resistant). | Chemical Fume Hood (Class II).Sash Height: <18 inches |

| Spill Cleanup (>100 mg or >100 mL) | Full-Face Respirator (P100/OV/AG). | Chem-Tape® over cuff interfaces.Boots: Chemical resistant overlays. | Integrated into Full-Face Respirator. | Evacuate area. Allow aerosols to settle (30 min) before entry. |

Part 2: Technical Justification & Causality

The "Double-Glove" Logic

We do not use double gloves simply for "extra layers." We use them for visual breach detection and permeation lag time .

-

Mechanism: Pseudoephedroxane, like many amine derivatives, can permeate standard nitrile (0.1mm) in <15 minutes if dissolved in lipophilic solvents (e.g., DCM, DMSO).

-

Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. Any visibility of "blue" on the outer surface indicates a micro-tear or degradation, triggering an immediate doffing sequence.

Respiratory Defense: Why P100?

Pseudoephedroxane dust is often electrostatic. Standard surgical masks provide zero protection against particles <5µm which can bypass the mucociliary escalator and enter the bloodstream via the alveoli.

-

Requirement: HEPA (High-Efficiency Particulate Air) filtration captures 99.97% of particles at 0.3µm. For solution handling, Organic Vapor (OV) cartridges are added to mitigate solvent vapors that may act as a carrier for the API.

Part 3: Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the correct containment and PPE based on the physical state of the material.

Caption: Operational logic flow for determining containment levels based on physical state and quantity thresholds.

Part 4: Decontamination & Doffing Protocol (The "Rolling" Method)

Most exposure events occur after the experiment, during the removal of PPE.

-

Outer Glove Removal: While still in the hood/isolator, wipe outer gloves with 70% IPA or a mild acidic detergent (to neutralize amine residues). Peel off outer gloves, turning them inside out. Dispose in solid hazardous waste.

-

Suit Doffing: Unzip the Tyvek suit. Peel the suit down from the shoulders, rolling the outside surface inward. This traps any dust on the exterior of the suit.

-

Inner Glove Removal: Only touch the inside of the cuff. Peel off into the waste container.

-

Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, potentially increasing absorption).

Part 5: Waste Disposal

Pseudoephedroxane must be segregated from general organic waste due to its potential precursor status and biological activity.

-

Solid Waste: Double-bagged in polyethylene bags, labeled "Toxic - Bioactive Solid."

-

Liquid Waste: Segregated into "Basic Organic Waste" (pH > 7). Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic degradation of the oxane ring.

-

Destruction: Incineration at >850°C is the standard for complete mineralization of this class of compounds [1].

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available from: [Link]

-

SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. Code of Practice. Available from: [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.